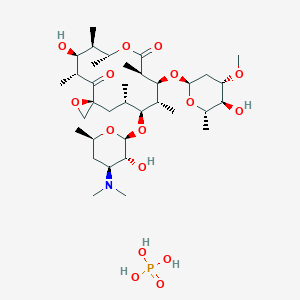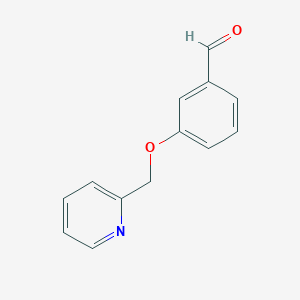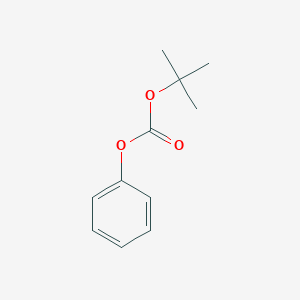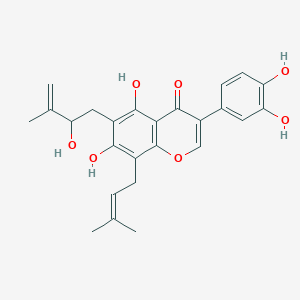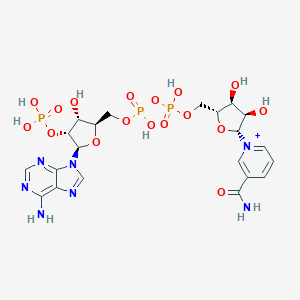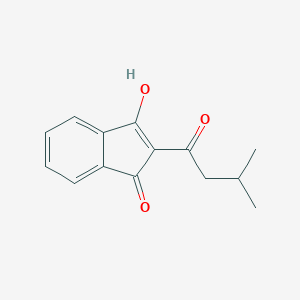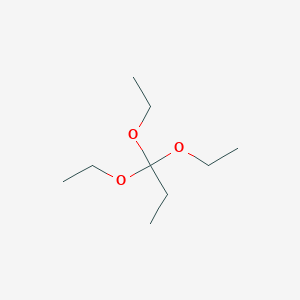
Triethyl orthopropionate
Vue d'ensemble
Description
Triethyl orthopropionate, also known as 1,1,1-Triethoxypropane, is a chemical compound with the linear formula CH3CH2C(OC2H5)3 . It is commonly used in the Claisen rearrangement to construct new carbon-carbon bonds . It can also react with pyrrole and chloroacetic acid to form 1,1,1-tri(pyrrol-2-yl)propane .
Synthesis Analysis
Orthoesters were first synthesized via nucleophilic substitution reaction of chloroform with alkoxides . Triethyl orthopropionate can react with N-benzoyl-glycine in the presence of 4-(dimethylamino)pyridine and acetic anhydride to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one .Molecular Structure Analysis
The molecular weight of Triethyl orthopropionate is 176.25 . The linear formula is CH3CH2C(OC2H5)3 .Chemical Reactions Analysis
Triethyl orthopropionate is commonly used in the Claisen rearrangement to construct new carbon-carbon bonds . It can react with pyrrole and chloroacetic acid to form 1,1,1-tri(pyrrol-2-yl)propane .Physical And Chemical Properties Analysis
Triethyl orthopropionate is a clear colorless liquid . It has a boiling point of 155-160 °C and a density of 0.876 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Triethyl orthopropionate: is utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. For instance, it can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane . This process is significant for creating compounds with potential therapeutic effects.
Claisen Rearrangement
In organic chemistry, Triethyl orthopropionate is commonly used in the Claisen rearrangement . This reaction is a valuable method to construct new carbon-carbon bonds, leading to the formation of complex molecular structures from simpler ones.
Pharmaceutical Intermediates
The compound serves as an intermediate in the production of pharmaceutical chemicals. It’s involved in reactions to produce various intermediates that are further processed to create active pharmaceutical ingredients (APIs) .
Organic Synthesis
Triethyl orthopropionate: is applied in organic syntheses to introduce propionate ester groups into molecules. This is particularly useful in modifying the properties of chemical compounds to enhance their reactivity or stability .
Material Science
In material science, Triethyl orthopropionate can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, researchers can alter the thermal and mechanical properties of materials .
Analytical Chemistry
As a standard in analytical chemistry, Triethyl orthopropionate helps in the calibration of instruments and the validation of analytical methods. Its known properties provide a benchmark for comparison in various analytical techniques .
Flavor and Fragrance Industry
Triethyl orthopropionate: may also find applications in the flavor and fragrance industry due to its potential to impart unique ester-like odors and flavors to products .
Agricultural Chemistry
In agricultural chemistry, Triethyl orthopropionate can be used to synthesize agrochemicals such as pesticides and herbicides. Its reactivity allows for the creation of compounds that can protect crops from pests and diseases .
Safety and Hazards
Triethyl orthopropionate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin and eyes, not breathing mist/vapors/spray, taking precautionary measures against static discharges, using spark-proof tools and explosion-proof equipment .
Mécanisme D'action
Target of Action
Triethyl orthopropionate, also known as 1,1,1-Triethoxypropane, is a versatile compound used in various organic transformations
Mode of Action
Triethyl orthopropionate is commonly used in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction . It can react with pyrrole and chloroacetic acid to form 1,1,1-tri-(pyrrol-2-yl)propane . This reaction demonstrates the compound’s ability to act as a substrate in multi-component organic reactions .
Biochemical Pathways
The biochemical pathways involving Triethyl orthopropionate are primarily related to its role in organic synthesis. For instance, in the Claisen rearrangement, it helps construct new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .
Pharmacokinetics
It’s worth noting that it is a clear colorless liquid, soluble in alcohol, chloroform, ethyl acetate, and ether, and it hydrolyzes slowly in water .
Result of Action
The result of Triethyl orthopropionate’s action is the formation of new organic compounds. For example, its reaction with pyrrole and chloroacetic acid results in the formation of 1,1,1-tri-(pyrrol-2-yl)propane .
Action Environment
The action of Triethyl orthopropionate can be influenced by the reaction medium. For instance, solvent-free conditions, aqueous media, and organic solvents can all impact the efficiency of the reactions it participates in . Its use under solvent-free conditions aligns with green chemistry goals, as it avoids the use of volatile toxic solvents .
Propriétés
IUPAC Name |
1,1,1-triethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWYWKIOMUZSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059431 | |
| Record name | Propane, 1,1,1-triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethyl orthopropionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triethyl orthopropionate | |
CAS RN |
115-80-0 | |
| Record name | Triethyl orthopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl orthopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl orthopropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,1-triethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,1-triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl orthopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ORTHOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UVM48BAS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






